molecular formula C12H9BrFNO3 B12289559 Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

Cat. No.: B12289559
M. Wt: 314.11 g/mol
InChI Key: CYOHYKDKHSCIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is a chemical compound with the molecular formula C12H9BrFNO3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate typically involves the following steps:

    Bromination and Fluorination: The starting material, indole, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the 4 and 7 positions, respectively.

    Esterification: The brominated and fluorinated indole is then subjected to esterification with ethyl oxalyl chloride to form the ethyl ester derivative.

The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can be compared with other similar compounds, such as:

    2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic Acid: This compound lacks the ethyl ester group and has different solubility and reactivity properties.

    Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate: This compound lacks the fluoro substituent, which can affect its chemical and biological properties.

Properties

Molecular Formula

C12H9BrFNO3

Molecular Weight

314.11 g/mol

IUPAC Name

ethyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11(16)6-5-15-10-8(14)4-3-7(13)9(6)10/h3-5,15H,2H2,1H3

InChI Key

CYOHYKDKHSCIKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Br)F

Origin of Product

United States

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